![molecular formula C14H18ClN3O2 B2945229 3-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-ol;hydrochloride CAS No. 2241141-35-3](/img/structure/B2945229.png)
3-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-ol;hydrochloride
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Overview
Description
The compound is a derivative of 1,2,4-oxadiazole, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring . The phenyl group attached to the oxadiazole ring suggests that it’s a phenyl-oxadiazole derivative. Piperidin-3-ol indicates the presence of a piperidine ring, which is a six-membered ring with one nitrogen atom .
Synthesis Analysis
While the specific synthesis process for this compound isn’t available, 1,2,4-oxadiazoles are generally synthesized through cyclization reactions . The synthesis of piperidin-3-ol derivatives often involves nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Generally, oxadiazole derivatives are stable compounds that can form hydrogen bonds .Scientific Research Applications
Synthesis and Biological Activities
- Synthesis and Antibacterial Study : N-substituted derivatives of oxadiazole compounds, closely related to 3-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-ol;hydrochloride, have been synthesized and shown to exhibit moderate to significant antibacterial activity (Khalid et al., 2016).
- Synthesis of Modified Aza Heterocycles : Research involving the synthesis of new modified aza heterocycles based on oxadiazoles, which includes compounds similar to the one , highlights their potential in various chemical applications (Tyrkov, 2006).
Chemical Reactivity and Derivatives
- Studies with Enamines : Research on the reactivity of 4-Nitrophenyl-1-piperidinostyrene with oxadiazole derivatives demonstrates the formation of pyridazine, oxadiazole, and other derivatives, indicating the versatility of these compounds in chemical synthesis (Abdallah et al., 2007).
Biological Evaluation and Drug Development
- Biological Evaluation of Oxadiazole Derivatives : Synthesis and evaluation of 5-substituted oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzyl sulfides, related to the compound , have been conducted. These compounds are investigated for their biological activities, highlighting the interest in this class of compounds for potential therapeutic applications (Khalid et al., 2016).
Mechanism of Action
Target of Action
Compounds with a 1,2,4-oxadiazole scaffold, like en300-321112, have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . Therefore, it’s plausible that EN300-321112 may target proteins or enzymes involved in these infectious diseases.
Mode of Action
1,2,4-oxadiazoles, in general, possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen . This suggests that EN300-321112 might interact with its targets through hydrogen bonding, leading to changes in the target’s function.
Biochemical Pathways
Given the anti-infective activities of 1,2,4-oxadiazoles , it’s plausible that EN300-321112 may affect pathways related to bacterial, viral, or leishmanial metabolism or replication.
Pharmacokinetics
For instance, the presence of a 1,2,4-oxadiazole scaffold might influence the compound’s absorption and distribution due to its hydrogen bond acceptor properties .
Result of Action
Given the anti-infective activities of 1,2,4-oxadiazoles , it’s plausible that EN300-321112 may inhibit the growth or replication of bacteria, viruses, or leishmania at the molecular and cellular levels.
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2.ClH/c18-14(7-4-8-15-10-14)9-12-16-13(17-19-12)11-5-2-1-3-6-11;/h1-3,5-6,15,18H,4,7-10H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRGJDBPSNQXXBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)(CC2=NC(=NO2)C3=CC=CC=C3)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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